molecular formula C9H9F2NO3 B2685825 Methyl 2-amino-4-(difluoromethoxy)benzoate CAS No. 2219407-55-1

Methyl 2-amino-4-(difluoromethoxy)benzoate

Cat. No.: B2685825
CAS No.: 2219407-55-1
M. Wt: 217.172
InChI Key: UWFQGTKPDRIDAR-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 2219407-55-1 . It has a molecular weight of 217.17 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C9H9F2NO3/c1-14-8(13)6-3-2-5(4-7(6)12)15-9(10)11/h2-4,9H,12H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H9F2NO3/c1-14-8(13)6-3-2-5(4-7(6)12)15-9(10)11/h2-4,9H,12H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s density is predicted to be 1.264±0.06 g/cm3 .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 2-amino-4-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)6-3-2-5(4-7(6)12)15-9(10)11/h2-4,9H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQGTKPDRIDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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